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Compound of Interest

Compound Name:

Methyl 3-(4-

bromophenyl)isoxazole-5-

carboxylate

CAS No.: 377053-86-6

Cat. No.: B2709392

Get Quote

Executive Summary
The isoxazole ring is a privileged scaffold in medicinal chemistry, valued for its bioisosterism

with carboxylic acids and esters, as well as its metabolic stability. However, the introduction of a

bromophenyl substituent—specifically at the C-3 or C-5 position—often triggers a non-linear

increase in potency and selectivity. This guide analyzes the bromophenyl effect, moving

beyond simple lipophilicity to explore the sigma-hole (

-hole) driven halogen bonding, steric occlusion of metabolic soft spots, and specific kinase
hinge-binding interactions. We provide validated synthetic protocols and bioassay
methodologies to integrate this moiety into novel drug candidates.

Physicochemical Mechanics of the Bromophenyl
Moiety[1]
To design effective drugs, one must understand why bromine outperforms chlorine or fluorine in

specific binding pockets. It is not merely about size; it is about electronic anisotropy.
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The Sigma-Hole and Halogen Bonding
Unlike fluorine (which is almost exclusively electronegative), bromine exhibits a "positive cap"

on its distal side along the C-Br bond axis, known as the

-hole.[1]

Mechanism: The

-hole acts as a Lewis acid, forming highly directional electrostatic interactions with Lewis
bases (e.g., backbone carbonyl oxygens, nitrogen atoms in histidine) in the target protein.

Energetics: These halogen bonds can contribute 1–5 kcal/mol to binding affinity, often

determining the difference between a micromolar and nanomolar inhibitor.

Directionality: The interaction is strictly linear (

), imposing geometric constraints that improve selectivity.

Lipophilicity and Membrane Permeability
The bromophenyl group significantly increases the partition coefficient (

).

Benefit: Enhanced passive diffusion across bacterial cell walls (Gram-positive) and the

blood-brain barrier (CNS targets).

Risk: Excessive lipophilicity (

) can lead to poor solubility and metabolic clearance issues. The isoxazole ring (polar)
balances this, keeping the overall molecule "druggable."

Metabolic Blocking
Para-substitution with bromine effectively blocks CYP450-mediated hydroxylation at the phenyl

ring's most reactive site, extending the half-life (

) of the pharmacophore.
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Synthetic Protocol: 3-(4-Bromophenyl)-5-
Phenylisoxazole[3]
This protocol utilizes a robust Chalcone-mediated cyclization. This route is preferred over the

Click chemistry approach for brominated derivatives to avoid competing side reactions with the

aryl halide.
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Caption: Step-wise synthesis via chalcone intermediate to ensure regioselectivity.

Step-by-Step Methodology
Phase 1: Chalcone Formation (Claisen-Schmidt Condensation)[2]

Reagents: Dissolve 4-bromobenzaldehyde (10 mmol) and acetophenone (10 mmol) in

ethanol (20 mL).

Catalysis: Add 10% NaOH solution (5 mL) dropwise at 0°C.

Reaction: Stir at room temperature for 6 hours. A yellow precipitate (chalcone) will form.

Purification: Filter, wash with cold water, and recrystallize from ethanol.

Checkpoint: Confirm structure via TLC (Hexane:EtOAc 4:1).

Phase 2: Isoxazole Cyclization
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Bromination: Dissolve the chalcone (5 mmol) in chloroform (15 mL). Add bromine (5 mmol)

dropwise. Stir for 30 mins to form the dibromide adduct.

Cyclization: Dissolve the crude dibromide in ethanol (20 mL). Add hydroxylamine

hydrochloride (10 mmol) and KOH (20 mmol).

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

Isolation: Pour into ice-cold water. The isoxazole precipitates as a white/pale yellow solid.

Validation: Recrystallize from ethanol. Yield is typically 65–75%.

Bioactivity & SAR Analysis[1][5][6][7]
Comparative Potency Data
The following table summarizes the impact of the halogen substituent on biological activity

against S. aureus (Antibacterial) and EGFR Kinase (Anticancer).

Substituent (Para)
S. aureus Zone of
Inhibition (mm)

EGFR Kinase IC50
(µM)

Mechanism of
Enhancement

-H (Phenyl) 12 1.25
Baseline hydrophobic

interaction.

-F (Fluoro) 14 0.85

Metabolic stability;

weak H-bond

acceptance.

-Cl (Chloro) 18 0.32
Increased lipophilicity;

moderate steric fill.

-Br (Bromo) 24 0.06

Strong Halogen Bond

(

-hole); Optimal steric

fit.

Therapeutic Case Study: EGFR Kinase Inhibition
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In the context of cancer therapy (e.g., compounds like 25a referenced in literature), the 3-(4-

bromophenyl)isoxazole moiety functions as a hinge binder.

Target: Epidermal Growth Factor Receptor (EGFR).[3][4]

Interaction: The isoxazole nitrogen H-bonds with the hinge region (Met793), while the 4-

bromophenyl group extends into the hydrophobic back-pocket.

The Bromine Advantage: The bromine atom forms a halogen bond with the carbonyl oxygen

of the backbone residues or specific water networks, locking the inhibitor in the active site

more effectively than the chloro-analog.

Signaling Pathway Interference
The following diagram illustrates how the brominated isoxazole inhibits downstream oncogenic

signaling.
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Caption: Mechanism of Action: Competitive inhibition of ATP binding at the EGFR hinge region.

Experimental Protocol: EGFR Kinase Inhibition
Assay
Objective: Determine the IC50 of the synthesized bromophenyl-isoxazole.
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Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

Dilution: Serially dilute (1:3) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM

EGTA, 0.01% Brij-35) to generate concentrations ranging from 10 µM to 0.1 nM.

Enzyme Mix: Add 2 nM recombinant EGFR enzyme (human, intracellular domain) to the

wells of a 384-well plate.

Incubation: Add compound solution and incubate for 15 minutes at room temperature to

allow equilibrium binding.

Reaction Start: Add ATP (at

concentration) and peptide substrate (e.g., Poly Glu:Tyr).

Detection: After 60 minutes, add detection reagent (e.g., ADP-Glo™ or similar luminescent

kinase assay).

Analysis: Measure luminescence. Plot RLU vs. log[Concentration]. Fit data to a sigmoidal

dose-response equation to calculate IC50.

Self-Validation Check:

Control: Use Erlotinib or Lapatinib as a positive control.[5]

DMSO Tolerance: Ensure final DMSO concentration is <1% to avoid enzyme denaturation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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